3,3'-Dihydroxyflavone

描述

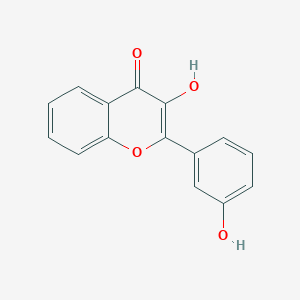

3,3’-Dihydroxyflavone is a chemical compound belonging to the flavonoid family. It is characterized by the presence of two hydroxyl groups attached to the flavone backbone. This compound is known for its potential biological activities and has been the subject of various scientific studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihydroxyflavone typically involves the oxidative cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form the flavonol structure . The reaction conditions often include the use of hydrogen peroxide as the oxidizing agent in an alkaline medium.

Industrial Production Methods: Industrial production of 3,3’-Dihydroxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions: 3,3’-Dihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or alkaline conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroflavones.

Substitution: Formation of esters or ethers.

科学研究应用

Pharmacological Applications

Anti-Inflammatory Properties

Research has demonstrated that 3,3'-dihydroxyflavone exhibits significant anti-inflammatory effects. In various studies, it has been shown to inhibit carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent. The compound works by modulating inflammatory mediators such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), along with cytokines like tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) .

Neuroprotective Effects

this compound has also been investigated for its neuroprotective properties. It is believed to play a role in ameliorating neuroinflammatory responses associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it can inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines . This makes it a candidate for developing treatments aimed at neurodegenerative conditions.

Stem Cell Research

Enhancing Pluripotent Stem Cells

The compound has been shown to improve the proliferation and differentiation capacities of human induced pluripotent stem cells (hiPSCs). Specifically, this compound enhances the expression of naïve stemness markers and reduces apoptosis during cell dissociation. This effect is crucial for stem cell research and therapy, as it can increase the yield of hematopoietic progenitor cells from hiPSCs .

Antioxidant Activity

This compound possesses antioxidant properties that contribute to its therapeutic potential. It can scavenge free radicals and protect cells from oxidative stress, which is linked to various chronic diseases and aging processes . This antioxidant activity is particularly relevant in contexts where oxidative damage plays a pivotal role in disease progression.

Potential in Cognitive Enhancement

The compound's ability to cross the blood-brain barrier suggests its potential use in cognitive enhancement therapies. By acting on neurotrophic factors such as brain-derived neurotrophic factor (BDNF), this compound may promote neuronal survival and enhance cognitive functions .

Summary of Research Findings

作用机制

The mechanism of action of 3,3’-Dihydroxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antibiofilm Activity: Disrupts biofilm formation and reduces the expression of virulence factors in bacteria.

相似化合物的比较

3,3’-Dihydroxyflavone can be compared with other similar compounds, such as:

3,2’-Dihydroxyflavone: Known for its antibiofilm and antivirulence properties.

5,7-Dihydroxyflavone (Chrysin): Exhibits cytoprotective and immunomodulatory effects.

3-Hydroxyflavone: Used as a scaffold for fluorescent imaging in cells.

Uniqueness: 3,3’-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activities.

生物活性

3,3'-Dihydroxyflavone (3,3'-DHF) is a flavonoid compound recognized for its diverse biological activities. This article presents a detailed overview of its biological effects, including antioxidant, anti-inflammatory, antimicrobial properties, and its potential therapeutic applications. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

3,3'-DHF is characterized by two hydroxyl groups at the 3 and 3' positions on the flavone backbone. This specific arrangement contributes to its biological activity by enhancing its ability to interact with various biological targets.

Antioxidant Activity

The antioxidant properties of 3,3'-DHF have been extensively studied. It has shown significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Table 1: Antioxidant Activity of Flavonoid Derivatives

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 3-Hydroxyflavone | 34.6 |

| 3,6-Dihydroxyflavone | 70.4 |

| 3,7-Dihydroxyflavone | 68.5 |

| This compound | 38.5 |

In a comparative study involving various flavonoids, 3,3'-DHF demonstrated moderate antioxidant activity but was outperformed by other derivatives like 3,6-DHF .

Anti-Inflammatory Effects

Research has highlighted the anti-inflammatory properties of dihydroxyflavones, including 3,3'-DHF. A study indicated that dihydroxyflavones exhibit significant anti-inflammatory effects at doses around 50 mg/kg. The efficacy was ranked based on their ability to inhibit inflammatory mediators such as COX-1 and COX-2:

Table 2: Anti-Inflammatory Efficacy of Dihydroxyflavones

| Compound | Inflammatory Mediator Inhibition |

|---|---|

| 2,4'-Dihydroxyflavone | High |

| 2,3'-Dihydroxyflavone | Moderate |

| This compound | Moderate |

The anti-inflammatory mechanism is thought to involve the modulation of cytokine production and inhibition of inflammatory pathways .

Antimicrobial Activity

The antimicrobial potential of 3,3'-DHF has also been explored. It has exhibited activity against various pathogens, particularly fungi like Candida albicans. The compound's ability to inhibit biofilm formation is noteworthy:

Table 3: Antimicrobial Activity Against Candida albicans

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Flavone | Moderate |

| This compound | Strong |

In studies comparing different flavonoids, 3,3'-DHF was found to significantly reduce cell aggregation and inhibit germ tube formation in C. albicans, showcasing its potential as an antifungal agent .

Case Studies and Research Findings

- Case Study on Antifungal Activity : A study published in PMC demonstrated that 3,3'-DHF effectively inhibited biofilm formation in C. albicans, with transcriptomic analyses revealing downregulation of key biofilm-related genes such as HWP1 and TEC1 while upregulating others involved in biofilm regulation .

- Antioxidative Comparison : A comparative analysis involving various flavonoid derivatives indicated that while 3,3'-DHF has antioxidative properties, it ranks lower than some other derivatives like 3,6-DHF in terms of scavenging efficiency .

常见问题

Basic Research Questions

Q. What are the recommended experimental models for evaluating the anti-inflammatory activity of 3,3'-Dihydroxyflavone?

The carrageenan-induced paw edema model in male Wistar albino rats (120–150 g) is a validated method for assessing anti-inflammatory effects. This model measures edema inhibition over 3–6 hours post-carrageenan injection, with compound administration (e.g., intraperitoneal or oral) 1 hour prior to induction. Ensure ethical approval from institutional animal committees and control variables like temperature (25°C) and light-dark cycles .

Q. How can researchers verify the authenticity of synthesized this compound derivatives?

Use melting point determination and UV spectroscopy. For example, synthesized dihydroxyflavones should exhibit characteristic UV absorption peaks between 250–350 nm due to conjugated π-electron systems. Cross-reference with literature values for melting points (e.g., 171–172°C for 3-Hydroxyflavone) and chromatographic methods like HPLC (≥99.9% purity) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear impermeable gloves (tested for breakthrough time), tightly sealed goggles, and lab coats.

- Storage: Keep in tightly sealed containers in well-ventilated areas, away from incompatible substances .

- Exposure Controls: Use respiratory filters for aerosolized particles and ensure immediate decontamination of spills with ethanol or isopropanol .

Advanced Research Questions

Q. How can nanotechnology enhance the bioactivity of this compound in cancer research?

Embedding this compound into gold nanoparticles (AuNPs) improves stability and bioavailability. Synthesize AuNPs via reduction of auric chloride with the flavonoid, confirmed by XRD peaks at 2θ = 38.29°, 44.43°, and 64.68° (Au crystallite size ~12 nm via Scherer’s equation). Assess anticancer activity using cytotoxicity assays (e.g., MTT) and validate mechanisms via TEM/SEM imaging of nanoparticle-cell interactions .

Q. What methodologies resolve contradictions in antioxidant data across studies on dihydroxyflavones?

Standardize free radical scavenging assays (e.g., DPPH, H₂O₂, OH) with controls for solvent interference (e.g., DMSO vs. ethanol). For example, IC₅₀ values for 3,6-Dihydroxyflavone vary with assay type; use electron paramagnetic resonance (EPR) to quantify radical quenching efficiency directly .

Q. How can researchers optimize dosing regimens for in vivo neuroprotective studies of this compound?

Conduct pharmacokinetic profiling (e.g., HPLC-MS) to determine bioavailability and half-life. Start with doses derived from in vitro EC₅₀ values (e.g., 10–30 mg/kg in rodents) and adjust based on blood-brain barrier penetration assays. Monitor biomarkers like BDNF levels or tau phosphorylation in neurodegenerative models .

Q. What advanced techniques elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Computational Modeling: Perform molecular docking to predict interactions with targets like COX-2 or NF-κB.

- Synthetic Modifications: Introduce methoxy or hydroxyl groups at positions 5, 7, or 4' to assess polarity effects on solubility and receptor binding. Validate via NMR and mass spectrometry .

Q. Methodological Considerations Table

属性

IUPAC Name |

3-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-3-4-9(8-10)15-14(18)13(17)11-6-1-2-7-12(11)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZESEGHSLFKZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350266 | |

| Record name | 3,3'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55977-09-8 | |

| Record name | 3,3'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。